Enhanced Anti-inflammatory Potency of Derived Copper Complex Compared to p-Anisyl Analog
In a direct comparative study, the copper complex derived from the condensation product of 3-hydrazino-6-phenylpyridazine with isatin (VIa) demonstrated 57.1% inhibition of inflammation, which was significantly higher than the 36.9% inhibition observed for the analogous complex derived from 3-hydrazino-6-(p-anisyl)pyridazine (VIb) [1]. This represents a 1.55-fold increase in anti-inflammatory activity for the unsubstituted phenyl derivative.
| Evidence Dimension | Inhibition of inflammation (%) |
|---|---|
| Target Compound Data | Copper complex of 3-hydrazino-6-phenylpyridazine-isatin hydrazone (VIa): 57.1% |
| Comparator Or Baseline | Copper complex of 3-hydrazino-6-(p-anisyl)pyridazine-isatin hydrazone (VIb): 36.9% |
| Quantified Difference | 1.55-fold higher activity (absolute difference +20.2 percentage points) |
| Conditions | In vivo anti-inflammatory assay model; specific protocol not detailed in abstract; comparison within same study. |
Why This Matters
This head-to-head comparison demonstrates that the 6-phenyl substituent yields a more potent bioactive scaffold than the electron-donating p-methoxy (p-anisyl) analog, directly impacting lead optimization decisions and justifying the procurement of the parent phenyl compound over substituted alternatives.
- [1] M. Dorneanu et al. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazines with substituted isatins (II)]. Rev Med Chir Soc Med Nat Iasi, 1999, 103(1-2), 186-9. PMID: 10756909. View Source
